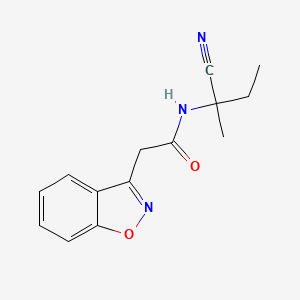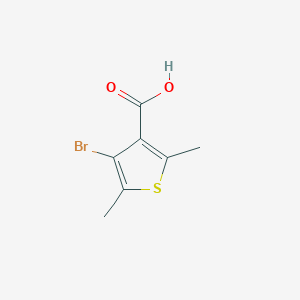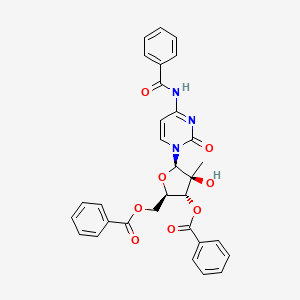![molecular formula C13H21NO2 B2836080 2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2287265-50-1](/img/structure/B2836080.png)
2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid is a novel compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound has garnered interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The bicyclo[1.1.1]pentane moiety imparts significant strain to the molecule, making it a valuable scaffold for drug discovery and other research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid typically involves the annulation of bicyclobutanes with ynamides. A notable method is the Lewis acid-catalyzed (3 + 2) annulation, which utilizes Scandium triflate (Sc(OTf)3) as a catalyst. This reaction proceeds under mild conditions and involves the nucleophilic addition of the nitrogen lone pair from the alkynyl group of the ynamides to the unsubstituted side of the bicyclobutanes, followed by annulation with the resulting enolate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the Lewis acid-catalyzed annulation reaction suggests potential for industrial application. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules due to its strained bicyclo[1.1.1]pentane structure.
Medicine: Investigated for its potential as a drug scaffold, particularly in the development of novel therapeutics.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid involves its interaction with molecular targets through its amino and carboxylic acid groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The bicyclo[1.1.1]pentane moiety provides a rigid and strained scaffold that can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid: Similar structure but with a tert-butyl group instead of a cyclohexyl group.
2-Amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetic acid: Contains a cyclopropyl group instead of a cyclohexyl group.
Uniqueness
2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid is unique due to its cyclohexyl substitution, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in drug discovery and material science.
Eigenschaften
IUPAC Name |
2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c14-10(11(15)16)13-6-12(7-13,8-13)9-4-2-1-3-5-9/h9-10H,1-8,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRJRHBVCZXDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C23CC(C2)(C3)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-methoxyphenyl)-4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperazine](/img/structure/B2835998.png)
![(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2836000.png)



![N-(3,4-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2836006.png)

![N-(2,6-diethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2836010.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2836012.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane](/img/structure/B2836014.png)

![methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2836018.png)
![2,4,5-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2836019.png)
